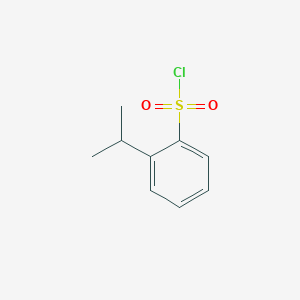

2-(Propan-2-yl)benzene-1-sulfonyl chloride

Descripción

Contextualization within Arenesulfonyl Chloride Chemistry

Arenesulfonyl chlorides are a class of organic compounds characterized by a sulfonyl chloride functional group (-SO₂Cl) attached directly to an aromatic ring. magtech.com.cn They are widely used as intermediates in organic synthesis. magtech.com.cn The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. wikipedia.org This reactivity is the foundation of their utility in chemical synthesis.

The most common reactions of arenesulfonyl chlorides involve nucleophilic substitution, where the chloride is displaced.

Reaction with amines: Primary and secondary amines react with arenesulfonyl chlorides to form stable sulfonamides. wikipedia.orgcbijournal.com This reaction is fundamental to the synthesis of a vast number of compounds, including many pharmaceuticals. ekb.eg

Reaction with alcohols: In the presence of a base, alcohols react with arenesulfonyl chlorides to yield sulfonate esters. wikipedia.org

Hydrolysis: Arenesulfonyl chlorides react with water, particularly when heated, to hydrolyze into the corresponding arenesulfonic acids. wikipedia.orgresearchgate.net

The synthesis of arenesulfonyl chlorides is typically achieved through the chlorosulfonation of an aromatic compound, such as benzene (B151609) or its derivatives, using chlorosulfonic acid. wikipedia.orgorgsyn.org Alternative methods include the reaction of arenesulfonate salts with reagents like phosphorus oxychloride. wikipedia.org

Significance of the 2-(Propan-2-yl)benzene-1-sulfonyl chloride Structural Motif in Organic Synthesis

The defining feature of 2-(propan-2-yl)benzene-1-sulfonyl chloride is the isopropyl group located at the ortho position to the sulfonyl chloride. This substituent exerts a significant steric influence that modifies the compound's reactivity compared to unhindered arenesulfonyl chlorides. researchgate.netsciforum.net

Steric Effects on Reactivity: The bulky ortho-alkyl group plays a crucial role in the kinetics and mechanism of nucleophilic substitution at the sulfur atom. Research on sterically hindered arenesulfonyl chlorides has revealed a phenomenon known as the "positive ortho-effect," where ortho-alkyl substituents can lead to an acceleration of solvolysis reaction rates. researchgate.netsciforum.net This is counterintuitive, as steric hindrance is often expected to slow down reactions.

The proposed explanation for this rate acceleration involves a change in the reaction's transition state. researchgate.netsciforum.net For unhindered arenesulfonyl chlorides, nucleophiles typically approach the sulfur atom from the backside (relative to the leaving chloride). However, the bulky ortho-isopropyl group in 2-(propan-2-yl)benzene-1-sulfonyl chloride can impede this backside approach. researchgate.net This steric blocking may favor a "frontal attack" mechanism, which has a different energy profile and can result in an increased reaction rate under certain conditions. researchgate.netsciforum.net This makes the compound a valuable substrate for studying the fundamental principles of nucleophilic substitution and steric effects.

Role as a Synthetic Intermediate: Like other sulfonyl chlorides, 2-(propan-2-yl)benzene-1-sulfonyl chloride is primarily used as a reactive intermediate for installing the 2-(propan-2-yl)benzenesulfonyl group onto other molecules. The resulting sulfonamides and sulfonate esters are key structural motifs in various fields.

Medicinal Chemistry: The sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents. By using 2-(propan-2-yl)benzene-1-sulfonyl chloride, chemists can synthesize novel sulfonamide derivatives where the bulky ortho-isopropyl group can influence the compound's shape, solubility, and interaction with biological targets like enzymes or receptors. ontosight.ai

Complex Molecule Synthesis: Sterically hindered sulfonyl chlorides, such as the related 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), are employed as highly effective coupling or condensing agents in delicate synthetic procedures, such as the formation of linkages in oligonucleotide synthesis. The steric bulk enhances selectivity and can reduce the occurrence of unwanted side reactions. The ortho-isopropyl group in 2-(propan-2-yl)benzene-1-sulfonyl chloride provides a degree of this steric control, making it useful in contexts where modulating reactivity and enhancing selectivity is important.

Overview of Current Research Landscape and Academic Relevance

The academic relevance of 2-(propan-2-yl)benzene-1-sulfonyl chloride lies in its utility as both a tool for mechanistic studies and a building block in synthetic chemistry. Current research interest is driven by the ongoing need for new synthetic methods and novel molecules, particularly in drug discovery.

Researchers continue to explore the nuances of the "positive ortho-effect" and other steric phenomena using substrates like 2-(propan-2-yl)benzene-1-sulfonyl chloride to refine theoretical models of chemical reactivity. researchgate.netsciforum.net The insights gained from these studies can be applied to the rational design of catalysts and synthetic routes where controlling steric interactions is paramount.

In medicinal and materials chemistry, the compound serves as a versatile starting material. ontosight.ai The ability to introduce the sterically demanding 2-(propan-2-yl)benzenesulfonyl moiety is valuable for creating libraries of new compounds for biological screening or for developing materials with specific physical properties. The sulfonamides derived from this reagent are explored for a range of potential applications, leveraging the unique steric and electronic profile conferred by the ortho-isopropyl group. ontosight.ai

Structure

3D Structure

Propiedades

IUPAC Name |

2-propan-2-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-7(2)8-5-3-4-6-9(8)13(10,11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHORYVBOBIUIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512883 | |

| Record name | 2-(Propan-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61738-47-4 | |

| Record name | 2-(Propan-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Propan 2 Yl Benzene 1 Sulfonyl Chloride and Analogues

Direct Sulfonylation Approaches

Direct sulfonylation involves the introduction of a sulfonyl chloride group onto the isopropylbenzene (cumene) ring in a single step. This approach is characteristic of electrophilic aromatic substitution reactions.

Chlorosulfonic Acid-Mediated Reactions

The reaction of isopropylbenzene with chlorosulfonic acid is a primary method for the direct synthesis of isopropylbenzenesulfonyl chloride isomers. In this electrophilic aromatic substitution, the sulfur trioxide (SO₃) moiety within chlorosulfonic acid acts as the electrophile, attacking the electron-rich benzene (B151609) ring of cumene. This reaction typically yields a mixture of ortho, meta, and para isomers, with the distribution being influenced by the directing effects of the isopropyl group. chemistrysteps.comnumberanalytics.com

The isopropyl group is an ortho-, para-directing activator. However, the steric bulk of the isopropyl group significantly hinders the approach of the electrophile to the ortho positions (adjacent to the isopropyl group). chemistrysteps.com Consequently, the reaction generally favors the formation of the para-isomer, 4-(propan-2-yl)benzene-1-sulfonyl chloride, as the major product. chemistrysteps.com The formation of 2-(propan-2-yl)benzene-1-sulfonyl chloride, the ortho-isomer, occurs to a lesser extent.

The general reaction is as follows: C₆H₅CH(CH₃)₂ + ClSO₃H → (CH₃)₂CHC₆H₄SO₂Cl + H₂O

Optimization of Reaction Conditions for Regioselectivity and Yield

Lowering the reaction temperature generally increases selectivity but may decrease the reaction rate. For instance, in related sulfonations of alkylbenzenes, the ratio of ortho to para substitution tends to decrease as the concentration of sulfuric acid decreases, indicating that the nature of the sulfonating agent (and thus reaction conditions) plays a crucial role. researchgate.net

Table 1: Representative Conditions for Chlorosulfonation of Cumene

| Parameter | Condition | Primary Product | Yield |

|---|---|---|---|

| Reactant Ratio | Cumene:Chlorosulfonic Acid (1:3.6 molar ratio) | 4-isopropylbenzenesulfonyl chloride | 95.2% |

| Catalyst | Sodium Sulfate | 4-isopropylbenzenesulfonyl chloride | 95.2% |

| Temperature | 10-20°C | 4-isopropylbenzenesulfonyl chloride | 95.2% |

| Reaction Time | 2 hours (post-addition) | 4-isopropylbenzenesulfonyl chloride | 95.2% |

Data derived from a method optimized for the para-isomer. google.com

Indirect Synthesis Routes via Precursor Modification

Indirect routes offer an alternative approach, building the sulfonyl chloride from a precursor that already contains the desired substitution pattern. This method circumvents the regioselectivity issues associated with direct electrophilic substitution.

Oxidative Chlorination of Sulfur-Containing Precursors

This strategy involves the synthesis of a sulfur-containing precursor, such as a thiol or its derivative, which is then converted to the target sulfonyl chloride through an oxidative chlorination process.

A versatile and environmentally conscious method for preparing sulfonyl chlorides involves the use of S-hydrocarbyl isothiourea salts as odorless and stable precursors. organic-chemistry.orgresearchgate.net These salts are readily prepared from the corresponding alkyl or aryl halide and thiourea. organic-chemistry.org For the synthesis of 2-(propan-2-yl)benzene-1-sulfonyl chloride, the precursor would be S-(2-isopropylphenyl)isothiourea salt.

The subsequent conversion to the sulfonyl chloride is achieved through oxidative chlorination. This process is efficient and can be performed under mild conditions, avoiding the use of harsh reagents like chlorine gas. organic-chemistry.org Various oxidizing systems, including bleach (sodium hypochlorite), can be employed for this transformation. organic-chemistry.org The reaction proceeds by treating the isothiourea salt with the chlorinating agent in an acidic medium, leading to the formation of the desired sulfonyl chloride in good yields. organic-chemistry.org

General Reaction Scheme:

2-isopropylbromobenzene + Thiourea → S-(2-isopropylphenyl)isothiourea bromide

S-(2-isopropylphenyl)isothiourea bromide + Oxidizing/Chlorinating Agent (e.g., Bleach/HCl) → 2-(Propan-2-yl)benzene-1-sulfonyl chloride

N-Chlorosuccinimide (NCS) is a widely used reagent for the synthesis of sulfonyl chlorides from various sulfur-containing precursors, including S-alkylisothiourea salts. organic-chemistry.orgorganic-chemistry.org The reaction is typically carried out in an acidic aqueous medium, such as a mixture of acetonitrile (B52724) and hydrochloric acid. researchgate.netlookchem.com

The NCS-mediated chlorosulfonation is known for its operational simplicity and efficiency, providing structurally diverse sulfonyl chlorides in moderate to excellent yields. organic-chemistry.org The process involves the oxidative chlorination of the sulfur atom. For the synthesis of the target compound, a precursor like 2-isopropylthiophenol or its corresponding isothiourea salt would be treated with NCS in the presence of an acid. chemistrysteps.comlookchem.com This method is advantageous as the byproduct, succinimide (B58015), is water-soluble and can be easily separated from the product. Furthermore, succinimide can be recycled back into NCS, making the process more sustainable. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Oxidative Chlorination Reagents for Isothiourea Salts

| Reagent System | Conditions | Advantages |

|---|---|---|

| Bleach (NaOCl) / Acid | Controlled temperature | Environmentally friendly, uses readily accessible reagents, high yields. organic-chemistry.org |

Functional Group Interconversions Leading to Sulfonyl Chloride Formation

The transformation of various sulfur-containing functional groups into the sulfonyl chloride moiety is a cornerstone of synthesizing compounds like 2-(propan-2-yl)benzene-1-sulfonyl chloride. These methods offer alternative pathways when direct sulfonation and chlorination are not feasible or efficient.

One of the most traditional methods is the chlorination of sulfonic acids or their corresponding salts. researchgate.net Sulfonic acids can be readily converted to sulfonyl chlorides using various chlorinating agents. Common reagents for this transformation include thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), phosphorus pentachloride (PCl₅), and phosphoryl chloride (POCl₃). researchgate.netlookchem.comorgsyn.org More recently, 2,4,6-trichloro-1,3,5-triazine has been reported as an effective reagent for this conversion under neutral conditions. researchgate.net

Another significant pathway involves the oxidative chlorination of sulfur compounds in lower oxidation states, such as thiols, disulfides, and thioacetates. researchgate.net The direct conversion of thiols and disulfides to their corresponding sulfonyl chlorides can be achieved with reagents like aqueous chlorine. researchgate.net However, due to the hazardous nature of chlorine gas, alternative methods have been developed. For instance, a combination of hydrogen peroxide and thionyl chloride provides a highly reactive system for the direct oxidative chlorination of thiols, often yielding products in excellent purity within very short reaction times. organic-chemistry.org

Table 1: Selected Functional Group Interconversions for Sulfonyl Chloride Synthesis

| Starting Material | Reagent(s) | Key Advantages |

| Sulfonic Acid / Sulfonate Salt | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) | Well-established, widely applicable method. researchgate.netorgsyn.org |

| Thiol / Disulfide | Aqueous Chlorine (Cl₂) | Traditional and effective method. researchgate.net |

| Thiol / Disulfide | Hydrogen Peroxide (H₂O₂), Thionyl chloride (SOCl₂) | Rapid reaction, high yields, avoids harsh reagents. organic-chemistry.org |

| Thiol / Disulfide | Hydrogen Peroxide (H₂O₂), Zirconium tetrachloride (ZrCl₄) | Mild conditions, very short reaction times. organic-chemistry.org |

Multi-Step Synthetic Strategies for Substituted Arenesulfonyl Chlorides

The synthesis of specifically substituted arenesulfonyl chlorides, particularly those with complex substitution patterns or where specific isomers are required, often necessitates multi-step approaches. These strategies allow for the precise installation of functional groups and control over the final product's regiochemistry.

A foundational and widely employed strategy for preparing arenesulfonyl chlorides is the electrophilic aromatic sulfonation of a substituted benzene, followed by conversion of the resulting sulfonic acid into a sulfonyl chloride. google.com

The most direct variation of this approach combines both steps into a single reaction vessel using chlorosulfonic acid (ClSO₃H). orgsyn.orggoogle.com In this process, the aromatic compound, such as isopropylbenzene (cumene), is treated directly with an excess of chlorosulfonic acid. The chlorosulfonic acid acts as both the sulfonating agent and the source of chlorine, converting the arene first to an intermediate arenesulfonic acid, which is then immediately transformed into the arenesulfonyl chloride. google.com

Alternatively, a two-step process can be employed. This involves first sulfonating the aromatic ring with concentrated or fuming sulfuric acid (oleum) to produce the arenesulfonic acid. chemistrysteps.com Following isolation, the sulfonic acid is then treated with a separate chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to yield the final sulfonyl chloride product. orgsyn.orggoogle.com This two-step method can sometimes offer better control and may be preferred if the direct chlorosulfonation leads to undesirable side products. google.com The reaction of benzene with chlorosulfonic acid, for instance, must be carefully controlled to prevent the formation of diphenyl sulfone as a major byproduct. orgsyn.org

The primary challenge in the synthesis of 2-(propan-2-yl)benzene-1-sulfonyl chloride is regioselectivity. The starting material, isopropylbenzene, contains an isopropyl group, which is an activating, ortho-, para-directing group for electrophilic aromatic substitution. wikipedia.orgwizeprep.comlumenlearning.com When isopropylbenzene undergoes sulfonation, the electrophile (SO₃ or a related species) will preferentially add to the positions ortho (carbon 2 and 6) or para (carbon 4) to the isopropyl group. chemistrysteps.com

Due to steric hindrance from the bulky isopropyl group, substitution at the ortho position is significantly disfavored compared to the para position. chemistrysteps.comresearchgate.net Consequently, the direct sulfonation of isopropylbenzene yields 4-isopropylbenzenesulfonic acid as the major product, with only a minor amount of the desired 2-isopropylbenzenesulfonic acid isomer. chemistrysteps.comresearchgate.net This makes the synthesis of pure 2-(propan-2-yl)benzene-1-sulfonyl chloride difficult, as it requires the separation of the desired ortho isomer from the much more abundant para isomer, which is often a non-trivial task.

Table 2: Regioselectivity in the Sulfonation of Isopropylbenzene

| Position of Substitution | Product Precursor | Relative Yield | Rationale |

| para (4-position) | 4-Isopropylbenzenesulfonic acid | Major | Electronically favored and sterically accessible. chemistrysteps.com |

| ortho (2-position) | 2-Isopropylbenzenesulfonic acid | Minor | Electronically favored but sterically hindered by the adjacent isopropyl group. chemistrysteps.comresearchgate.net |

| meta (3-position) | 3-Isopropylbenzenesulfonic acid | Negligible | Electronically disfavored. wizeprep.com |

Green Chemistry and Sustainable Synthesis Considerations in Sulfonyl Chloride Preparation

In recent years, significant effort has been directed toward developing more environmentally benign methods for the synthesis of sulfonyl chlorides, aiming to reduce hazardous waste and avoid harsh reagents. rsc.org

One promising green approach is the metal-free, aerobic oxidation of thiols. This method utilizes oxygen from the air as the terminal oxidant in the presence of ammonium (B1175870) nitrate (B79036) and an aqueous acid (HCl), generating the sulfonyl chloride under mild conditions. This process minimizes the use of toxic metal catalysts and harsh oxidants. rsc.org

Another sustainable strategy involves the use of oxone in combination with potassium chloride (KCl) in water. rsc.org This system allows for the efficient oxyhalogenation of thiols and disulfides to form sulfonyl chlorides in an aqueous medium, avoiding the need for volatile organic solvents. rsc.org

The use of hydrogen peroxide (H₂O₂) as an oxidant is also a key tenet of green chemistry, as its only byproduct is water. researchgate.net Methods combining H₂O₂ with reagents like zirconium tetrachloride or thionyl chloride have been developed for the rapid and efficient oxidative chlorination of thiols under mild conditions. organic-chemistry.orgorganic-chemistry.org These protocols offer significant advantages by reducing reaction times and avoiding the harsh conditions associated with traditional methods. organic-chemistry.org

Table 3: Comparison of Traditional vs. Green Synthetic Methods for Sulfonyl Chlorides

| Method | Reagents | Solvent | Key Advantages |

| Traditional | |||

| Chlorosulfonation | Chlorosulfonic acid | Neat or Organic Solvent | Direct, one-step process. google.com |

| Chlorination of Sulfonic Acids | SOCl₂, PCl₅ | Organic Solvent | Well-established and versatile. researchgate.net |

| Green Alternatives | |||

| Aerobic Oxidation | O₂, NH₄NO₃, aq. HCl | Reduced Solvent | Metal-free, uses air as oxidant. rsc.org |

| Oxyhalogenation | Oxone, KCl | Water | Avoids organic solvents, mild conditions. rsc.org |

| H₂O₂ Oxidation | H₂O₂, ZrCl₄ or SOCl₂ | Acetonitrile | Rapid, high yield, water is the only byproduct from H₂O₂. organic-chemistry.orgorganic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 2 Propan 2 Yl Benzene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

Nucleophilic substitution at the sulfonyl sulfur atom is the predominant reaction pathway for 2-(propan-2-yl)benzene-1-sulfonyl chloride. These reactions generally proceed via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism. researchgate.netnih.gov The nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group.

The mechanism is typically considered a concerted process, involving a single transition state where the nucleophile-sulfur bond is forming concurrently with the sulfur-chlorine bond breaking. nih.gov However, depending on the nucleophile and reaction conditions, the nature of the transition state can vary from "tight" to "looser". nih.gov Unlike substitution at a saturated carbon, substitution at a sulfonyl center does not proceed through a distinct carbocation-like (Sₙ1) intermediate. The presence of the ortho-isopropyl group on the benzene (B151609) ring can sterically hinder the approach of the nucleophile, potentially slowing the reaction rate compared to unhindered arenesulfonyl chlorides like benzenesulfonyl chloride. However, studies on other ortho-alkyl substituted sulfonyl chlorides have shown an unexpected acceleration of substitution, attributed to a rigid and sterically compressed ground state structure that facilitates the reaction. nih.gov

Reaction with Alcohols and Phenols: Synthesis of Sulfonate Esters

2-(Propan-2-yl)benzene-1-sulfonyl chloride reacts with alcohols and phenols to produce the corresponding sulfonate esters. eurjchem.com This reaction is a common method for converting an alcohol's hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions. libretexts.orgvanderbilt.eduphiladelphia.edu.jo The resulting sulfonate esters, such as tosylates or mesylates, are synthetically valuable intermediates. libretexts.org

The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, which serves to catalyze the reaction and neutralize the HCl byproduct. researchgate.netyoutube.com

General Reaction: Ar-SO₂Cl + R-OH --(Base)--> Ar-SO₂-OR + Base·HCl

The reactivity of alcohols generally follows the order of primary > secondary, with tertiary alcohols being less reactive due to steric hindrance. libretexts.org The reaction tolerates a wide variety of functional groups on both the sulfonyl chloride and the alcohol or phenol (B47542). researchgate.net Studies have shown that both electron-donating and electron-withdrawing substituents on the reactants are generally well-tolerated, leading to good to excellent yields of the sulfonate ester products. researchgate.net

| Nucleophile | Reagent | Product with 2-(Propan-2-yl)benzene-1-sulfonyl chloride |

| Alcohol | R-OH | Alkyl 2-(propan-2-yl)benzenesulfonate |

| Phenol | Ar-OH | Aryl 2-(propan-2-yl)benzenesulfonate |

Reaction with Thiols and Other Heteronucleophiles

Thiols (R-SH), being strong nucleophiles, can react with 2-(propan-2-yl)benzene-1-sulfonyl chloride. The expected product of such a nucleophilic substitution would be a thiosulfonate ester (Ar-SO₂-SR).

While direct reaction with thiols to form thiosulfonates is feasible, a more common and industrially significant reaction involving sulfonyl chlorides and thiols is the reduction of the sulfonyl chloride to the corresponding thiol. This transformation is typically achieved using a reducing agent like zinc dust in the presence of an acid, such as sulfuric acid. google.comorgsyn.org This process involves the intermediate formation of a zinc sulfinate. google.com

Conversely, thiols can be converted into sulfonyl chlorides through oxidative chlorination, for example, by using a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.org This allows for a one-pot synthesis of sulfonamides by reacting the in-situ generated sulfonyl chloride with an amine. organic-chemistry.org

| Reagent | Conditions | Product |

| Thiol (R-SH) | Base | Thiosulfonate ester (Ar-SO₂-SR) |

| Zinc / Acid | Reduction | 2-(Propan-2-yl)benzenethiol |

Copper(I)-Catalyzed Nucleophilic Addition with Organozinc Reagents

The reaction of sulfonyl chlorides can be extended to include organometallic nucleophiles. Copper(I)-catalyzed reactions involving organozinc reagents represent a modern method for forming carbon-carbon or carbon-heteroatom bonds. While the prompt refers to "nucleophilic addition," in the context of a sulfonyl chloride, this reaction is more accurately described as a nucleophilic substitution or cross-coupling, where the organozinc reagent effectively displaces the chloride.

In related chemistry, copper-catalyzed electrophilic amination of organozinc nucleophiles has been developed, highlighting the utility of copper in mediating reactions between organometallic species and electrophiles. organic-chemistry.orgnih.gov In the case of 2-(propan-2-yl)benzene-1-sulfonyl chloride, an organozinc reagent (R-Zn-X or R₂Zn) could, in the presence of a copper(I) catalyst, replace the chloride to form a sulfone (Ar-SO₂-R). This type of reaction expands the synthetic utility of sulfonyl chlorides beyond simple reactions with O- and N-nucleophiles, allowing for the formation of C-S bonds. The mechanism likely involves the formation of an organocopper species, which then reacts with the sulfonyl chloride.

| Reagents | Catalyst | Product Type |

| Organozinc Reagent (R₂Zn) | Copper(I) salt | Sulfone (Ar-SO₂-R) |

Reduction and Oxidation Pathways of the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) in 2-(propan-2-yl)benzene-1-sulfonyl chloride is a versatile functional group that can undergo both reduction and oxidation, leading to a variety of sulfur-containing compounds. These transformations are fundamental in synthetic organic chemistry.

Reductive Transformations to Sulfinyl and Sulfhydryl Compounds

The reduction of arenesulfonyl chlorides can proceed through different pathways to yield either sulfinyl compounds (like sulfinamides) or sulfhydryl compounds (thiols).

Reduction to Sulfinamides (Sulfinyl Compounds): A direct, one-step synthesis of sulfinamides from sulfonyl chlorides can be achieved through an in situ reduction process. nih.gov This method avoids the need to first prepare more sensitive reagents like sulfinyl chlorides. nih.gov The reaction is typically performed by reacting the sulfonyl chloride with a reducing agent, such as triphenylphosphine (B44618), in the presence of an amine. nih.gov The triphenylphosphine facilitates the reduction of the sulfonyl chloride, which then reacts with the amine to form the corresponding sulfinamide. The scope of this reaction is broad and offers a convenient route to this class of compounds. nih.gov

Reduction to Thiols (Sulfhydryl Compounds): More extensive reduction of arenesulfonyl chlorides leads to the formation of thiols (mercaptans). Several methods exist for this transformation. Classical approaches involve the use of reducing agents like zinc in acidic media (acetic or sulfuric acid). google.com Another powerful reducing agent for this purpose is lithium aluminum hydride. taylorfrancis.com

Catalytic hydrogenation offers a cleaner alternative to stoichiometric metal reductants. google.comtaylorfrancis.com Aromatic sulfonyl chlorides can be reduced to the corresponding thiols using a palladium catalyst under a moderate pressure of hydrogen. taylorfrancis.com This reaction is often carried out in the presence of a mild base to neutralize the hydrogen chloride that is formed as a byproduct. taylorfrancis.com

| Reductant/Method | Product Class | General Reaction |

| Triphenylphosphine / Amine | Sulfinamide | ArSO₂Cl + PPh₃ + R₂NH → ArS(O)NR₂ |

| Zinc / Acid | Thiol | ArSO₂Cl + Zn/H⁺ → ArSH |

| Lithium Aluminum Hydride (LiAlH₄) | Thiol | ArSO₂Cl + LiAlH₄ → ArSH |

| H₂ / Palladium Catalyst | Thiol | ArSO₂Cl + H₂/Pd → ArSH |

Oxidative Transformations to Sulfonic Acids and Salts

The sulfonyl chloride group is already in a high oxidation state (sulfur VI). Therefore, "oxidation" in this context primarily refers to the conversion (hydrolysis) of the sulfonyl chloride to the corresponding sulfonic acid and its salts.

The hydrolysis of a sulfonyl chloride to a sulfonic acid is a common reaction, often occurring simply in the presence of water. orgsyn.org The reaction can be slow in cold water but is accelerated by heat. orgsyn.org This process replaces the chloride atom with a hydroxyl group, yielding the arenesulfonic acid and hydrochloric acid.

The resulting sulfonic acids can be readily converted to their corresponding salts by treatment with a base. The synthesis of sulfonic acid salts can also be achieved through other advanced cross-coupling methodologies. researchgate.net The conversion of sulfonic acids back to sulfonyl chlorides is also a standard transformation, often achieved using chlorinating agents like thionyl chloride or 2,4,6-trichloro-1,3,5-triazine (TAPC). lookchem.comgoogle.com

Electrophilic Reactions of Arenesulfonyl Chlorides (General Class)

While the sulfonyl chloride moiety itself primarily reacts with nucleophiles, the aromatic ring of arenesulfonyl chlorides can be discussed in the context of electrophilic aromatic substitution. The sulfonyl chloride group (-SO₂Cl) is a strongly electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position.

However, the most significant electrophilic reaction associated with this class of compounds is their synthesis. Arenesulfonyl chlorides are typically prepared via the electrophilic aromatic substitution of an arene with chlorosulfonic acid (ClSO₃H). orgsyn.orgstackexchange.com In this reaction, an electrophilic species, potentially SO₂Cl⁺, is generated, which then attacks the aromatic ring. stackexchange.com For instance, the reaction of benzene with an excess of chlorosulfonic acid yields benzenesulfonyl chloride. orgsyn.org The use of excess acid is necessary to prevent a secondary reaction where the newly formed benzenesulfonyl chloride reacts with another molecule of benzene to form diphenyl sulfone. orgsyn.org

Investigations into Reaction Kinetics and Solvent Effects

The study of reaction kinetics provides deep insights into the mechanisms of chemical transformations. For arenesulfonyl chlorides, solvolysis reactions have been extensively investigated to understand the influence of solvent and molecular structure on reactivity.

Solvolysis Studies and Grunwald-Winstein Equation Applications

The solvolysis of arenesulfonyl chlorides has been thoroughly analyzed using the Grunwald-Winstein equation, a linear free-energy relationship that quantifies the effect of the solvent on the reaction rate. wikipedia.org The extended (two-term) Grunwald-Winstein equation is expressed as:

log(k/k₀) = lN + mY

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l is the sensitivity of the substrate to the solvent nucleophilicity (N).

m is the sensitivity of the substrate to the solvent ionizing power (Y). wikipedia.orgbeilstein-journals.org

Numerous studies on the solvolysis of various arenesulfonyl chlorides have shown that these reactions are well-correlated by the extended Grunwald-Winstein equation. nih.govmdpi.comnih.gov The analyses consistently yield high l values (typically > 1.0) and moderate m values (typically 0.5-0.7). mdpi.com This combination of high sensitivity to solvent nucleophilicity and moderate sensitivity to solvent ionizing power is strong evidence for a bimolecular nucleophilic substitution (Sₙ2) mechanism. nih.govmdpi.com There is currently no convincing evidence for a dissociative Sₙ1 mechanism in the solvolysis of a sulfonyl chloride. nih.govmdpi.com

| Arenesulfonyl Chloride Derivative | l value (Sensitivity to N) | m value (Sensitivity to Y) | Proposed Mechanism |

| Benzenesulfonyl chloride | 1.26 | 0.65 | Sₙ2 |

| p-Nitrobenzenesulfonyl chloride | 1.54 | 0.69 | Sₙ2 |

| trans-β-Styrenesulfonyl chloride | 1.07 | 0.64 | Sₙ2 |

Data sourced from studies applying the extended Grunwald-Winstein equation to solvolysis rates. nih.govmdpi.com

Impact of Steric Hindrance on Reaction Rates and Pathways

The effect of steric hindrance on reaction rates is a cornerstone of physical organic chemistry. Typically, bulky groups near a reaction center are expected to slow down Sₙ2 reactions by impeding the approach of the nucleophile. acs.org However, the case of ortho-alkyl substituted arenesulfonyl chlorides, such as 2-(propan-2-yl)benzene-1-sulfonyl chloride, presents a fascinating exception to this rule.

Kinetic studies on the isotopic chloride-chloride exchange reaction in a series of 22 differently substituted arenesulfonyl chlorides revealed a "counterintuitive acceleration" for compounds bearing ortho-alkyl groups. nih.govmdpi.com Despite the expected steric hindrance and electron-donating nature of alkyl groups (which should slow the reaction), these ortho-substituted compounds exhibited enhanced reactivity. nih.govmdpi.com

| Substituent on Benzenesulfonyl Chloride | Relative Rate Constant (k/k_H) at 25°C |

| H (Unsubstituted) | 1.00 |

| 4-Methyl | 0.44 |

| 4-Isopropyl | 0.49 |

| 2-Methyl | 1.71 |

| 2-Ethyl | 2.62 |

| 2-Isopropyl | 3.89 |

| 2,6-Dimethyl | 10.1 |

| 2,4,6-Trimethyl | 4.88 |

Rate constants are for the isotopic chloride exchange reaction in acetonitrile (B52724), relative to unsubstituted benzenesulfonyl chloride. mdpi.com

Applications of 2 Propan 2 Yl Benzene 1 Sulfonyl Chloride in Advanced Organic Synthesis

Utilization as a Key Building Block in Complex Molecule Synthesis

The 2-(propan-2-yl)benzene-1-sulfonyl group can be readily introduced into molecules and serves as a robust scaffold for the elaboration of complex chemical architectures. Its derivatives have shown significant potential in medicinal chemistry and materials science.

Construction of Nitrogen-Containing Heterocycles

While direct examples of 2-(propan-2-yl)benzene-1-sulfonyl chloride in the synthesis of nitrogen-containing heterocycles are not extensively documented in readily available literature, the general reactivity of arylsulfonyl chlorides is well-established in this area. Arylsulfonyl chlorides are crucial reagents for the N-functionalization of various nitrogenous compounds, which can then undergo cyclization reactions to form a wide array of heterocyclic systems. For instance, the reaction of a sulfonyl chloride with a molecule containing both an amino group and another nucleophilic group can lead to intramolecular cyclization, forming heterocycles such as thiazidines or other sulfur and nitrogen-containing rings. The steric hindrance provided by the ortho-isopropyl group of 2-(propan-2-yl)benzene-1-sulfonyl chloride can influence the regioselectivity and stereoselectivity of these cyclization reactions, offering a potential tool for controlling the outcome of complex heterocyclic syntheses.

General strategies for the synthesis of nitrogen-containing heterocycles often involve the use of sulfonyl chlorides as activating groups or as integral parts of the final heterocyclic ring. These methods include, but are not limited to, intramolecular cyclizations of N-sulfonylated amino compounds and cycloaddition reactions.

Precursors for Diverse Functionalized Sulfone Compounds

2-(Propan-2-yl)benzene-1-sulfonyl chloride is an excellent precursor for the synthesis of a variety of functionalized sulfone compounds. The sulfonyl chloride moiety is highly reactive towards nucleophiles, allowing for the facile introduction of the 2-(propan-2-yl)phenylsulfonyl group into a wide range of organic molecules.

One of the most common transformations is the reaction with carbon nucleophiles, such as Grignard reagents or organolithium compounds, to form C-S bonds, yielding sulfones. These reactions are typically robust and high-yielding. For example, the reaction of an arylsulfonyl chloride with an appropriate organometallic reagent can produce diaryl sulfones or alkyl-aryl sulfones.

Furthermore, sulfonyl chlorides can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, to form sulfones. These methods offer a broader substrate scope and functional group tolerance compared to traditional methods. The resulting sulfones are valuable intermediates in organic synthesis and are often found as core structures in pharmaceuticals and agrochemicals.

Table 1: Examples of Reactions to Form Functionalized Sulfones

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| 2-(Propan-2-yl)benzene-1-sulfonyl chloride | Grignard Reagent (R-MgBr) | Alkyl/Aryl 2-(propan-2-yl)phenyl sulfone |

| 2-(Propan-2-yl)benzene-1-sulfonyl chloride | Organolithium Reagent (R-Li) | Alkyl/Aryl 2-(propan-2-yl)phenyl sulfone |

Scaffold for Biologically Relevant Structural Analogues

A significant application of 2-(propan-2-yl)benzene-1-sulfonyl chloride is in the synthesis of biologically active molecules. The 2-(propan-2-yl)phenylsulfonyl moiety can serve as a key structural scaffold that imparts specific physicochemical properties to the final compound, influencing its pharmacokinetic and pharmacodynamic profile.

A notable example is its role in the development of dopamine (B1211576) D3 receptor antagonists. The dopamine D3 receptor is a target for the treatment of various central nervous system disorders, including Parkinson's disease and substance abuse. It has been reported that compounds incorporating the 2-(propan-2-yl)phenylsulfonyl scaffold act as potent and selective blockers of the dopamine D3 receptor. cdnsciencepub.com This biological activity highlights the importance of the specific substitution pattern on the aromatic ring for molecular recognition at the receptor binding site.

Furthermore, this compound has been utilized as a precursor in the synthesis of radiotracers for positron emission tomography (PET) imaging. cdnsciencepub.com These radiolabeled molecules allow for the non-invasive visualization and quantification of dopamine D3 receptors in the brain, which is a valuable tool for understanding the pathophysiology of neurological diseases and for the development of new therapeutics. nih.govnih.gov

Role in the Synthesis of Functional Organic Materials

The reactivity of the sulfonyl chloride group also lends itself to the synthesis of novel organic materials with tailored properties.

Development of Polymeric Structures

While specific research on the use of 2-(propan-2-yl)benzene-1-sulfonyl chloride in polymerization is not widely reported, the analogous reactivity of sulfonyl chlorides makes them potential monomers for the synthesis of polysulfonates and polysulfonamides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance.

The polycondensation of a disulfonyl chloride with a diol or a diamine would lead to the formation of a polyester (B1180765) or polyamide, respectively, with the 2-(propan-2-yl)phenylsulfonyl units incorporated into the polymer backbone. The bulky ortho-isopropyl group could influence the polymer's morphology and properties, potentially leading to materials with enhanced solubility or modified thermal characteristics.

Catalytic and Reagent Applications in Organic Transformations

Beyond its role as a building block, the reactivity of the sulfonyl chloride group can be harnessed for other synthetic transformations. While specific catalytic applications of 2-(propan-2-yl)benzene-1-sulfonyl chloride are not well-documented, substituted benzenesulfonyl chlorides can, in some contexts, act as catalysts or reagents to promote specific reactions. For example, in certain reactions, the sulfonyl chloride can act as a dehydrating agent or an activator for other functional groups. The steric and electronic properties of the 2-isopropyl group could modulate its reactivity and selectivity in such applications.

Condensing Agent in Oligo- and Polyribonucleotide Synthesis (referencing class)

In the chemical synthesis of DNA and RNA, a critical step is the formation of a phosphodiester bond between a nucleotide monomer and the growing oligonucleotide chain. This condensation requires a potent activating agent. Sterically hindered arylsulfonyl chlorides, a class of reagents to which 2-(propan-2-yl)benzene-1-sulfonyl chloride belongs, are widely used for this purpose. nih.gov

A prominent member of this class, 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), has been studied extensively. nih.gov These reagents are not used alone but in conjunction with a nucleophilic catalyst, such as tetrazole or a modified nitroimidazole. The arylsulfonyl chloride first reacts with the catalyst to form a highly reactive sulfonyl tetrazolide or imidazolide (B1226674) intermediate. This intermediate then rapidly activates the phosphomonoester or H-phosphonate component of a nucleotide, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing chain. The steric bulk provided by the isopropyl group(s) is crucial for the reaction's success, as it helps to prevent undesirable side reactions, particularly the sulfonation of the free 5'-hydroxyl group. nih.gov While TPSCl is more commonly cited, the principle applies to other hindered reagents like 2-(propan-2-yl)benzene-1-sulfonyl chloride.

Enabling Diverse Cross-Coupling Reactions

While arylsulfonyl chlorides themselves are generally not the primary coupling partners in common palladium-catalyzed cross-coupling reactions, they are key precursors to compounds that are. nih.gov The sulfonate esters formed from the reaction of 2-(propan-2-yl)benzene-1-sulfonyl chloride with phenols are analogous to aryl triflates, which are widely used as electrophiles in reactions like the Suzuki, Stille, and Heck couplings. wikiwand.com This allows the hydroxyl group of a phenol (B47542) to be converted into a versatile leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at that position.

More recently, methods have emerged where arylsulfonyl chlorides can be generated in situ from arylboronic acids and subsequently used. nih.gov Furthermore, under certain conditions, the C-S bond of arylsulfonyl chlorides can be cleaved in palladium-catalyzed reactions, effectively using them as aryl halide equivalents. nih.gov

Reactivity and Chemical Behavior

Characteristic Reactions (e.g., with nucleophiles)

The chemistry of 2-(propan-2-yl)benzene-1-sulfonyl chloride is dominated by the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Its most characteristic reaction is nucleophilic acyl substitution, where a nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion.

Common reactions include:

Hydrolysis: Reacts with water to form 2-(propan-2-yl)benzenesulfonic acid and hydrochloric acid.

Alcoholysis: Reacts with alcohols in the presence of a non-nucleophilic base (like pyridine) to form sulfonate esters.

Aminolysis: Reacts with primary and secondary amines to form sulfonamides. researchgate.net

Friedel-Crafts Reaction: Can act as an electrophile to sulfonylate other aromatic rings in the presence of a Lewis acid catalyst.

Stability and Degradation Pathways

2-(Propan-2-yl)benzene-1-sulfonyl chloride is sensitive to moisture and will readily hydrolyze upon exposure to water or humid air. This degradation pathway yields the corresponding sulfonic acid and corrosive hydrochloric acid. Therefore, it must be handled and stored under anhydrous conditions to maintain its integrity. It is generally stable to light and moderate heat but will decompose at elevated temperatures.

Computational Chemistry and Theoretical Studies of 2 Propan 2 Yl Benzene 1 Sulfonyl Chloride

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, enabling the accurate calculation of molecular properties from first principles. These methods are instrumental in exploring the geometry, electronic landscape, and vibrational characteristics of molecules like 2-(propan-2-yl)benzene-1-sulfonyl chloride.

Table 1: Predicted Structural Parameters for 2-(Propan-2-yl)benzene-1-sulfonyl chloride (Illustrative)

| Parameter | Predicted Value | Description |

|---|---|---|

| C-S Bond Length | ~1.77 Å | The bond connecting the benzene (B151609) ring to the sulfur atom. |

| S=O Bond Length | ~1.43 Å | The double bonds between sulfur and oxygen atoms. |

| S-Cl Bond Length | ~2.07 Å | The single bond between the sulfur and chlorine atoms. |

| C-S-Cl Bond Angle | ~106° | The angle formed by the carbon, sulfur, and chlorine atoms. |

| O=S=O Bond Angle | ~122° | The angle between the two oxygen atoms and the sulfur atom. |

| C-C-S-O Dihedral Angle | Variable | This angle defines the rotation of the sulfonyl chloride group and is influenced by the ortho-isopropyl group. |

The electronic structure of a molecule governs its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical insights. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov For 2-(propan-2-yl)benzene-1-sulfonyl chloride, the HOMO is expected to be localized primarily on the benzene ring, while the LUMO is likely centered on the sulfonyl chloride group, particularly the antibonding σ* orbital of the S-Cl bond.

The electron-donating nature of the isopropyl group may raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack on the aromatic ring compared to unsubstituted benzenesulfonyl chloride. The charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would show regions of negative potential around the oxygen atoms of the sulfonyl group and a region of positive potential around the sulfur atom, highlighting its electrophilic character. nih.gov This positive charge on the sulfur atom is the primary site for nucleophilic attack in reactions.

Table 2: Predicted Electronic Properties of 2-(Propan-2-yl)benzene-1-sulfonyl chloride (Illustrative)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | ~4.5 D | Reflects the overall polarity of the molecule. |

Vibrational frequency calculations, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. For 2-(propan-2-yl)benzene-1-sulfonyl chloride, these calculations would help in assigning the peaks observed in experimental spectra. Characteristic vibrational frequencies would include the symmetric and asymmetric stretching of the S=O bonds, the stretching of the S-Cl bond, and various vibrational modes of the benzene ring and the isopropyl group. Comparing the calculated spectrum with an experimental one can serve as a validation of the computed geometry. Discrepancies between the two can often be reconciled by applying a scaling factor to the calculated frequencies. nist.gov

Table 3: Predicted Key Vibrational Frequencies for 2-(Propan-2-yl)benzene-1-sulfonyl chloride (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| S=O Asymmetric Stretch | ~1380 cm⁻¹ | Stretching of the two S=O bonds out of phase. |

| S=O Symmetric Stretch | ~1180 cm⁻¹ | Stretching of the two S=O bonds in phase. |

| C-H Stretch (Aromatic) | 3050-3100 cm⁻¹ | Stretching of the C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ | Stretching of the C-H bonds of the isopropyl group. |

| S-Cl Stretch | ~560 cm⁻¹ | Stretching of the sulfur-chlorine bond. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic view of molecular behavior. mdpi.com While specific MD studies on 2-(propan-2-yl)benzene-1-sulfonyl chloride are not prevalent in the literature, this technique could be applied to understand its conformational dynamics in different solvent environments. An MD simulation would reveal how the molecule explores its conformational space, including the rotation of the isopropyl and sulfonyl chloride groups. nih.gov This would be particularly insightful for understanding how the molecule interacts with solvent molecules and how its shape fluctuates, which can be crucial for its reactivity and interactions with other molecules in solution. pku.edu.cnnih.gov

In Silico Prediction of Chemical Behavior and Reaction Outcomes

In silico methods can be used to predict the chemical reactivity and potential reaction outcomes of 2-(propan-2-yl)benzene-1-sulfonyl chloride. Based on its structure, it is expected to behave as a typical sulfonyl chloride. The sulfur atom is highly electrophilic and susceptible to nucleophilic attack. wikipedia.org Computational models can be used to study the reaction mechanisms with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. DFT calculations can be employed to model the transition states of these reactions, providing insights into the reaction barriers and kinetics. researchgate.net The presence of the ortho-isopropyl group is likely to introduce steric hindrance, which could influence the rate and regioselectivity of its reactions compared to less hindered sulfonyl chlorides.

Molecular Docking Studies on Derivatives (Focusing on Methodologies)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a target molecule, typically a protein. rjb.ro While docking studies would be performed on derivatives of 2-(propan-2-yl)benzene-1-sulfonyl chloride (such as the resulting sulfonamides) rather than the reactive sulfonyl chloride itself, understanding the methodologies is crucial.

The general workflow for a molecular docking study on a derivative of this compound would involve:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank. The structure is prepared by adding hydrogen atoms, assigning charges, and removing any non-essential molecules.

Preparation of the Ligand: The sulfonamide derivative's 3D structure is generated and optimized to find its lowest energy conformation.

Docking Simulation: A docking program is used to explore the possible binding modes of the ligand within the active site of the receptor. The program scores the different poses based on a scoring function that estimates the binding affinity. qub.ac.ukqub.ac.uk

Analysis of Results: The top-scoring poses are analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. ekb.eg This information can be used to rationalize the biological activity of the compound and to guide the design of new, more potent inhibitors. researchgate.net

Table 4: Common Software and Methodologies in Molecular Docking

| Component | Examples of Methodologies/Software | Purpose |

|---|---|---|

| Receptor Preparation | Schrödinger's Protein Preparation Wizard, UCSF Chimera | To prepare the protein structure for docking by adding hydrogens, optimizing side chains, and minimizing energy. |

| Ligand Preparation | MarvinSketch, Avogadro, LigPrep | To generate and optimize the 3D structure of the ligand and assign appropriate protonation states and charges. |

| Docking Algorithms | AutoDock, Glide, GOLD | To sample different conformations and orientations of the ligand in the binding site of the receptor. |

| Scoring Functions | AutoDock Vina scoring function, GlideScore, ChemScore | To estimate the binding affinity of the ligand-receptor complex and rank the different binding poses. |

| Post-Docking Analysis | PyMOL, Discovery Studio Visualizer | To visualize and analyze the interactions between the docked ligand and the protein residues. |

Future Research Directions and Emerging Trends for 2 Propan 2 Yl Benzene 1 Sulfonyl Chloride

Development of Green and Sustainable Synthesis Strategies

Traditional methods for synthesizing aryl sulfonyl chlorides often involve harsh reagents like chlorosulfonic acid or require conditions that generate significant waste. nih.govgoogle.com Future research is intensely focused on developing greener, more sustainable alternatives that are safer, more efficient, and environmentally benign. organic-chemistry.orggoogle.com

One of the most promising trends is the adoption of photocatalysis. nih.gov Recent studies have demonstrated the synthesis of aryl sulfonyl chlorides from arenediazonium salts using heterogeneous, metal-free photocatalysts such as potassium poly(heptazine imide). acs.org These reactions proceed under mild conditions, utilizing visible light at room temperature, and show high tolerance for various functional groups. acs.org Photocatalysis offers a sustainable alternative to classical methods like the Meerwein reaction, which often relies on copper salts and harsh acidic conditions. nih.govacs.org Furthermore, photocatalytic methods can be chromoselective, where changing the wavelength of light can selectively yield the desired sulfonyl chloride from precursors like thioacetates, minimizing byproduct formation. nih.gov

Another key area of development is the use of safer and more environmentally friendly reagents and solvent systems. thieme-connect.com For instance, methods using N-chlorosuccinimide (NCS) for the oxidative chlorination of starting materials like S-alkylisothiourea salts are gaining traction. organic-chemistry.orgresearchgate.net A significant advantage of this approach is the potential for sustainability; the succinimide (B58015) byproduct can be recovered from the aqueous phase and recycled back into the reagent NCS using sodium hypochlorite (B82951) (bleach). organic-chemistry.orgthieme-connect.com Research into alternative solvents is also critical, with studies showing successful sulfonamide synthesis via in situ generation of sulfonyl chlorides in sustainable media like water or deep eutectic solvents. sci-hub.sersc.org Aqueous processes for Sandmeyer-type reactions are also being developed, which enhance safety and reduce reliance on organic solvents. acs.org

Comparison of Green Synthesis Strategies for Aryl Sulfonyl Chlorides

| Strategy | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Heterogeneous Photocatalysis | Potassium poly(heptazine imide), Visible Light, Room Temp. | Metal-free, mild conditions, high functional group tolerance, sustainable. | nih.govacs.org |

| NCS Chlorosulfonation | N-Chlorosuccinimide (NCS), S-Alkylisothiourea salts | Avoids harsh reagents, byproduct (succinimide) is recyclable. | organic-chemistry.orgthieme-connect.com |

| Oxidative Chlorination in Green Solvents | Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), Water/Ethanol | Reduces use of volatile organic compounds, simple workup. | rsc.org |

| Aqueous Sandmeyer-Type Reaction | Thionyl chloride, Copper(I) chloride, Water | Improved safety, robust, scalable, significant environmental benefits. | acs.org |

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond its traditional use in synthesizing sulfonamides, 2-(propan-2-yl)benzene-1-sulfonyl chloride is poised for new applications through the exploration of novel reaction pathways. A major emerging trend is its use in transition metal-catalyzed cross-coupling reactions, where the sulfonyl chloride group functions as a leaving group to facilitate the formation of new carbon-carbon bonds. nih.gov

Palladium-catalyzed reactions, such as the Stille and Suzuki-Miyaura cross-couplings, have been shown to effectively couple aryl sulfonyl chlorides with organostannanes and arylboronic acids, respectively. researchgate.net These desulfitative coupling reactions proceed with the loss of sulfur dioxide and represent a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals and materials science. researchgate.net The reactivity of aryl sulfonyl chlorides in these couplings is often greater than that of the analogous aryl bromides, making them attractive substrates. nih.govepfl.ch

The development of new catalytic systems is central to unlocking this potential. While palladium remains a workhorse, research into more abundant and less expensive metals like copper and nickel is ongoing. nih.govacs.org Copper-catalyzed systems, for example, have been developed for the N-arylation of sulfonamides with aryl halides. nih.gov Furthermore, photocatalysis is again emerging as a valuable tool, enabling the use of sulfonyl chlorides as sources of aryl radicals for various coupling reactions. nih.gov These novel catalytic approaches significantly broaden the synthetic toolbox, allowing a compound like 2-(propan-2-yl)benzene-1-sulfonyl chloride to be used as a versatile building block for complex molecular architectures.

Emerging Catalytic Systems for Aryl Sulfonyl Chlorides

| Reaction Type | Catalyst System (Example) | Bond Formed | Significance | Reference |

|---|---|---|---|---|

| Stille Coupling | Pd₂(dba)₃ / Tri-2-furylphosphine / CuBr·Me₂S | Carbon-Carbon | New method for C-C bond formation using sulfonyl chlorides as aryl sources. | researchgate.net |

| Suzuki-Miyaura Coupling | Palladium nanoparticles (in-situ generated) | Carbon-Carbon | Microwave-assisted, rapid synthesis of biphenyls. | researchgate.net |

| C-S Coupling | CuI / PPh₃ | Carbon-Sulfur | Direct synthesis of diaryl thioethers from arylboronic acids. | researchgate.net |

| Photocatalytic Radical Generation | Potassium poly(heptazine imide) | Carbon-Sulfur (initially) | Generates aryl radicals for subsequent coupling reactions under mild conditions. | nih.gov |

Design and Synthesis of Advanced Functional Materials

The unique chemical properties of the sulfonyl chloride group make it a valuable functional handle for the synthesis of advanced materials. Future research will likely see 2-(propan-2-yl)benzene-1-sulfonyl chloride and similar molecules used as key components in the design of materials with tailored properties for applications in catalysis, separation, and electronics.

A significant area of interest is the postsynthetic modification (PSM) of metal-organic frameworks (MOFs). rsc.orgresearchgate.net MOFs are highly porous materials with vast internal surface areas. By reacting an amino-functionalized MOF with 2-(propan-2-yl)benzene-1-sulfonyl chloride, the framework can be decorated with sulfonamide groups. rsc.org This modification can alter the chemical environment within the pores, potentially enhancing the MOF's performance in applications like gas adsorption or heterogeneous catalysis. researchgate.net

Another emerging trend is the use of aryl sulfonyl chlorides as initiators for controlled polymerization techniques. cmu.edu For example, 4-isopropylbenzenesulfonyl chloride, a constitutional isomer of the title compound, can be used to synthesize initiators for Atom Transfer Radical Polymerization (ATRP). chemicalbook.com This allows for the creation of polymers with well-defined architectures and molecular weights. Multisulfonyl chloride initiators have been designed to produce complex structures like star polymers. cmu.edu The incorporation of the 2-(propan-2-yl)benzene moiety could impart specific solubility or thermal properties to the resulting polymers, opening avenues for new functional plastics and polymer-based materials.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and materials discovery. researchgate.net For a compound like 2-(propan-2-yl)benzene-1-sulfonyl chloride, these computational tools offer powerful new approaches to accelerate research and development.

Furthermore, machine learning algorithms can predict reaction outcomes and identify optimal conditions, saving significant time and resources. researchgate.net For example, in developing a continuous flow synthesis for aryl sulfonyl chlorides, a design of experiments (DOE) approach can be used to map the reaction space, a task that is greatly enhanced by ML. researchgate.net Looking forward, AI can be used for the de novo design of molecules. By defining desired properties—such as binding affinity to a biological target or a specific photophysical characteristic for a functional material—AI models can generate novel molecular structures based on the 2-(propan-2-yl)benzenesulfonamide scaffold for virtual screening and subsequent synthesis. researchgate.net This integration of AI promises to shorten the discovery-to-application timeline for new chemicals and materials derived from 2-(propan-2-yl)benzene-1-sulfonyl chloride.

Q & A

Basic: What are the common synthetic routes for 2-(Propan-2-yl)benzene-1-sulfonyl chloride?

Answer:

The compound is typically synthesized via sulfonation of isopropylbenzene (cumene) using chlorosulfonic acid (ClSO₃H), followed by chlorination. Key steps include:

- Sulfonation: Reaction of isopropylbenzene with ClSO₃H at controlled temperatures (0–5°C) to form the sulfonic acid intermediate.

- Chlorination: Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid to the sulfonyl chloride.

Yield optimization requires precise stoichiometric ratios and inert atmospheric conditions to minimize side reactions such as oxidation or decomposition. Comparative studies with methyl or nitro-substituted analogs highlight the role of steric hindrance from the isopropyl group in slowing reaction kinetics .

Basic: What safety precautions are necessary when handling 2-(Propan-2-yl)benzene-1-sulfonyl chloride?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors, as sulfonyl chlorides are lachrymatory and irritate mucous membranes.

- Storage: Store in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis.

- Emergency Protocols: Immediate rinsing with water for skin/eye contact and neutralization of spills with sodium bicarbonate. Safety guidelines align with GB/T 16483-2008 and GB/T 17519-2013 standards .

Advanced: How does the isopropyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The isopropyl group introduces steric hindrance, which:

- Reduces Reactivity: Slows nucleophilic attack at the sulfur center due to restricted access to the electrophilic sulfonyl chloride group.

- Directs Electrophilic Substitution: The para-substituted isopropyl group activates the benzene ring for electrophilic substitution at the ortho and para positions, but steric effects dominate in sulfonation reactions.

Comparative studies with 4-methylbenzene-1-sulfonyl chloride (less hindered) and 2-nitro derivatives (electron-withdrawing) demonstrate distinct reactivity profiles in peptide coupling and polymer chemistry applications .

Advanced: What crystallographic challenges arise with 2-(Propan-2-yl)benzene-1-sulfonyl chloride, and how can they be addressed?

Answer:

- Crystallization Issues: Molecular flexibility and steric bulk of the isopropyl group can lead to disordered crystal packing or twinning.

- Data Collection: Use high-resolution synchrotron X-ray sources to improve data quality.

- Structure Refinement: Employ SHELXL for robust refinement of twinned or high-resolution datasets. The program’s constraints (e.g., rigid-body refinement) help model disordered regions. Reference SHELX-76 to SHELXL evolution for handling modern crystallographic challenges .

Advanced: What analytical methods are recommended for quantifying purity and structural characterization?

Answer:

- HPLC Analysis: Use a C18 reverse-phase column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) at a 65:35 ratio. Monitor UV absorbance at 254 nm for sulfonyl chloride detection .

- NMR Spectroscopy: ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) to confirm substitution patterns. Key signals include the isopropyl methyl groups (δ 1.2–1.4 ppm) and sulfonyl chloride protons (δ 7.5–8.2 ppm).

- Mass Spectrometry (HRMS): Electrospray ionization (ESI) in negative ion mode for accurate mass determination (e.g., [M-Cl]⁻ ion).

Basic: How does 2-(Propan-2-yl)benzene-1-sulfonyl chloride compare to other sulfonyl chlorides in proteomics?

Answer:

Unlike smaller analogs (e.g., benzene-1-sulfonyl chloride), the isopropyl group:

- Enhances Specificity: Reduces non-specific binding in protein modification due to steric effects.

- Improves Stability: Slows hydrolysis in aqueous buffers compared to nitro- or methyl-substituted derivatives.

Applications include selective labeling of cysteine residues or surface lysines in antibody-drug conjugates .

Advanced: What strategies mitigate hydrolysis during storage and reaction conditions?

Answer:

- Anhydrous Storage: Use molecular sieves (3Å) in sealed containers under nitrogen.

- Reaction Solvents: Prefer dry dichloromethane or tetrahydrofuran (THF) with <50 ppm water content.

- In Situ Generation: Prepare the sulfonyl chloride immediately before use via sulfonic acid chlorination.

Studies on similar compounds (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride) confirm extended stability under these conditions .

Advanced: How is computational modeling used to predict reactivity and reaction pathways?

Answer:

- DFT Calculations: Density Functional Theory (e.g., B3LYP/6-31G*) predicts electrophilicity at the sulfur atom and steric maps for nucleophile approach.

- SMILES and InChI Keys: Canonical SMILES (e.g., CC(C)C1=CC=C(S(=O)(=O)Cl)C=C1) enable database comparisons for reaction optimization.

- PubChem Data: Leverage experimental/computed properties (e.g., XLogP3) for solubility and partitioning predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.